molecular formula C18H24N2O4 B2862657 N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361733-06-2

N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2862657
CAS RN: 2361733-06-2
M. Wt: 332.4
InChI Key: LCBPVEOBAWJROZ-UHFFFAOYSA-N
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Description

N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as EMPP, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. In

Scientific Research Applications

N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential therapeutic applications in a variety of fields. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Additionally, N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide acts by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. It also acts as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are pro-inflammatory cytokines. The compound has also been found to modulate the activity of glutamate receptors, which are important in the regulation of synaptic plasticity and memory.
Biochemical and Physiological Effects:
N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. It has also been found to decrease the levels of oxidative stress markers in the brain, indicating its potential as a neuroprotective agent. Additionally, N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to inhibit the growth of tumor cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is its relatively simple synthesis method, which makes it a cost-effective compound for laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

Future research on N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide could focus on its potential use as a therapeutic agent for neurodegenerative diseases, as well as its anti-tumor properties. Additionally, further studies could investigate the compound's effects on other molecular targets, such as ion channels and receptors. Finally, research could explore the use of N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide in combination with other drugs to enhance its therapeutic potential.

Synthesis Methods

N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of piperidine with 2-ethoxy-5-methoxybenzaldehyde, followed by the addition of prop-2-enoic acid and the final step of carboxamide formation. The final product is obtained through purification and isolation steps.

properties

IUPAC Name

N-(2-ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-4-17(21)20-10-8-13(9-11-20)18(22)19-15-12-14(23-3)6-7-16(15)24-5-2/h4,6-7,12-13H,1,5,8-11H2,2-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBPVEOBAWJROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide

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